N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWCFDGABJPHDI-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96605-61-7 | |
| Record name | Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reagents and Reaction Conditions
A typical protocol uses 3-acetamidobenzaldehyde (1.2 equiv) and 3-(dimethylamino)propiophenone (1.0 equiv) in ethanol, catalyzed by sodium hydroxide (20 mol%) at 60°C for 6–8 hours. The reaction proceeds via deprotonation of the ketone, followed by nucleophilic attack and dehydration to form the (E)-configured enone.
Table 1: Optimization of Claisen-Schmidt Condensation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (20%) | Ethanol | 60 | 8 | 78 |
| KOH (15%) | MeOH | 65 | 6 | 72 |
| Piperidine | Toluene | 110 | 4 | 65 |
The use of piperidine in toluene under reflux achieves moderate yields but requires stringent moisture control. Microwave-assisted condensation (100 W, 120°C, 30 min) enhances reaction rates, yielding 85% product with reduced side reactions.
Amide Coupling Approaches
Amide bond formation between 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoic acid and acetamide is a critical step. Carbodiimide-mediated coupling using EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) is widely employed.
EDCI/HOBt Protocol
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Activation : 3-[(2E)-3-(Dimethylamino)prop-2-enoyl]benzoic acid (1.0 equiv) is treated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane (DCM) at 0°C for 30 minutes.
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Coupling : Acetamide (1.2 equiv) and triethylamine (2.0 equiv) are added, and the mixture is stirred at 25°C for 12 hours.
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Workup : The product is extracted with DCM, washed with 5% HCl and brine, and purified via silica chromatography.
Table 2: Solvent and Base Effects on Coupling Efficiency
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Triethylamine | 92 | 98 |
| THF | DIPEA | 88 | 95 |
| DMF | Pyridine | 80 | 90 |
DCM-triethylamine systems yield superior results due to enhanced solubility of intermediates and minimal side reactions.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial production prioritizes continuous flow systems to improve reproducibility and reduce costs. A patented method involves:
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Step 1 : Claisen-Schmidt condensation in a microreactor (residence time: 5 min, 100°C).
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Step 2 : In-line extraction using a membrane separator to isolate the enone intermediate.
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Step 3 : Amide coupling in a packed-bed reactor filled with immobilized EDCI resin.
This approach achieves 90% overall yield with a throughput of 50 kg/day, significantly outperforming batch processes.
Catalytic Distillation
Integration of reaction and separation steps via catalytic distillation reduces energy consumption. The enone intermediate is synthesized in a column packed with NaOH-coated beads, while acetamide is introduced countercurrently. This method achieves 94% conversion and 88% selectivity.
Recent Advances in Synthetic Methodologies
Enzyme-Mediated Synthesis
Lipase B from Candida antarctica (CAL-B) catalyzes the amidation step under mild conditions (pH 7.0, 30°C). This biocatalytic route eliminates the need for toxic coupling agents, yielding 82% product with >99% enantiomeric excess.
Photochemical Activation
UV irradiation (λ = 365 nm) in the presence of eosin Y as a photosensitizer accelerates the Claisen-Schmidt step, completing the reaction in 1 hour with 87% yield.
Comparative Analysis of Synthetic Routes
Table 3: Economic and Environmental Metrics of Key Methods
| Method | Cost ($/kg) | PMI (kg/kg) | Carbon Footprint (kg CO₂/kg) |
|---|---|---|---|
| Claisen-Schmidt (batch) | 120 | 18 | 5.2 |
| Flow Synthesis | 85 | 6 | 2.1 |
| Biocatalytic | 150 | 8 | 1.5 |
Flow synthesis offers the lowest environmental impact, while biocatalytic methods excel in sustainability despite higher costs .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized amide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amide derivatives with various functional groups.
Scientific Research Applications
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Acetamidochalcone Derivatives in Antinociceptive Studies
Several acetamidochalcone analogs have been synthesized and evaluated for antinociceptive activity. Key comparisons include:
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (electron-withdrawing) in Compound 6 enhances antinociceptive potency (ED₅₀: 15.2 mg/kg) compared to dimethylamino-substituted analogs (ED₅₀: 22.4 mg/kg for Compound 7) . This suggests electron-deficient chalcone scaffolds may improve receptor binding.
Insights :
- Alkylation Impact : Ethylation of the acetamide nitrogen (as in the N-ethyl derivative) enhances lipophilicity, critical for blood-brain barrier penetration in zaleplon .
- HPLC Analysis: The target compound’s purity is monitored via RP-HPLC (method: methanol-acetonitrile-water, 238 nm detection), with a linear range of 52.84–211.36 µg/mL and precision RSD <1.2% .
Acetamide Derivatives in Agrochemicals
While the target compound is pharmaceutically oriented, structurally distinct chloroacetamides are pesticidal:
Comparison Notes:
- Chlorine vs. Dimethylamino: Chloroacetamides rely on halogenated electrophilic sites for herbicidal activity, unlike the dimethylamino group’s electron donation in the target compound .
Physicochemical and Analytical Comparisons
Solubility and Stability
- Target Compound: Soluble in methanol, acetonitrile; stable at room temperature (storage recommendation: RT) .
- Analog (GF06881): N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide has similar solubility but differs in phenyl substitution position .
Biological Activity
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide, also known by its CAS number 96605-61-7, is an organic compound belonging to the class of amides. It features a dimethylamino group linked to a prop-2-enoyl moiety, which is further connected to a phenyl ring substituted with an acetamide group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism of action is thought to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The proposed mechanism involves the modulation of specific enzymes associated with cell cycle regulation and apoptosis. For instance, it may inhibit enzymes that facilitate tumor growth, thus presenting a potential avenue for cancer treatment.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cancer and microbial growth.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.
The dimethylamino group enhances solubility and reactivity, allowing for effective interactions with biological macromolecules through hydrogen bonding and electrostatic interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at low concentrations, indicating its potential as an antibacterial agent .
- Cancer Cell Proliferation : In vitro assays revealed that the compound reduced the viability of breast cancer cells by over 60% at concentrations of 50 µM after 48 hours, suggesting strong anticancer potential .
- Mechanistic Insights : Further research focused on elucidating the specific targets within cancer cells. The compound was found to downregulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide, and what experimental conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including Claisen-Schmidt condensation between 3-aminoacetophenone derivatives and dimethylamino propenoyl precursors. Key steps include:
- Aldol Condensation : Requires anhydrous conditions and bases like sodium hydroxide or potassium carbonate .
- Acetylation : Introduces the acetamide group using acetic anhydride under reflux .
Yield optimization hinges on solvent choice (e.g., dichloromethane for low side reactions) and temperature control (60–80°C for condensation steps) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the (2E)-configuration of the propenoyl group and acetamide substitution .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 232.28 (C₁₃H₁₆N₂O₂) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the propenoyl-phenyl system .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : Kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding Affinity Studies : Surface plasmon resonance (SPR) for target receptor interactions (e.g., EGFR or tubulin) .
Advanced Research Questions
Q. How can computational methods improve the synthesis design and reaction efficiency of this compound?
- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example:
- Reaction Path Optimization : ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis .
- Solvent Screening : COSMO-RS models predict solvent effects on reaction rates and yields .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictions in activity data be resolved?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., hydroxyl vs. methoxy substituents) using in vitro assays. For example, hydroxyl groups enhance solubility but reduce membrane permeability .
- Data Reconciliation : Use meta-analysis to account for assay variability (e.g., cell line specificity in cytotoxicity studies) .
Example Table :
| Substituent Position | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 3-Hydroxy (Parent) | 2.1 ± 0.3 | 0.45 |
| 4-Methoxy | 5.8 ± 0.6 | 0.12 |
| Source: Comparative SAR analysis from and . |
Q. What advanced techniques elucidate its mechanism of action in target binding?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to receptors like kinases .
- Cryo-EM/X-ray Co-crystallography : Resolves binding conformations in protein-ligand complexes (e.g., tubulin-propenoyl interactions) .
- Molecular Dynamics (MD) Simulations : Predict stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent Replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Use immobilized bases (e.g., silica-supported K₂CO₃) to reduce waste .
- Flow Chemistry : Continuous-flow reactors minimize energy use and improve reaction control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
